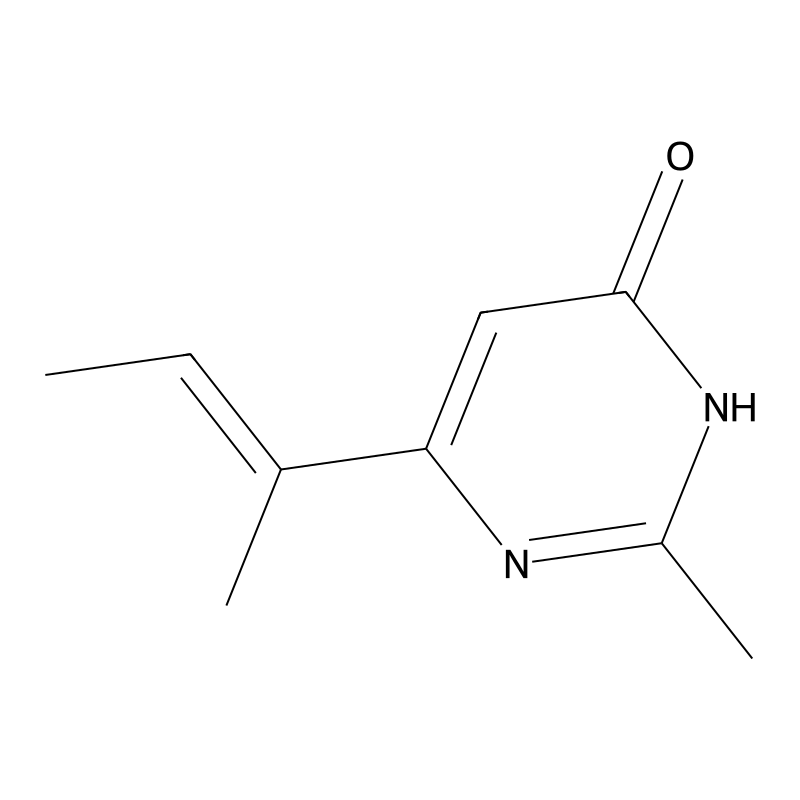

(E)-6-(but-2-en-2-yl)-2-methylpyrimidin-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(E)-6-(but-2-en-2-yl)-2-methylpyrimidin-4-ol is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This particular compound features a pyrimidine ring substituted with a butenyl group at the 6-position and a methyl group at the 2-position. The presence of the hydroxyl group at the 4-position enhances its chemical reactivity and potential biological activity. Pyrimidines are known for their roles in various biological processes, including nucleic acid metabolism and enzyme function.

- Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles.

- Dehydration Reactions: Under acidic conditions, (E)-6-(but-2-en-2-yl)-2-methylpyrimidin-4-ol can lose water to form more reactive intermediates.

- Oxidation: The hydroxyl group may be oxidized to a carbonyl group, potentially increasing its reactivity towards other substrates.

These reactions are facilitated by specific enzymes in biological systems, which enhance the compound's metabolic pathways and interactions with other biomolecules

Pyrimidine derivatives, including (E)-6-(but-2-en-2-yl)-2-methylpyrimidin-4-ol, have been shown to exhibit various biological activities. Preliminary studies suggest that this compound may possess: The biological activity is often evaluated through in vitro assays, which assess the compound's effects on various cell lines and microbial strains .

Several synthetic routes can be employed to produce (E)-6-(but-2-en-2-yl)-2-methylpyrimidin-4-ol:

- Condensation Reactions: The synthesis may begin with the condensation of appropriate aldehydes or ketones with urea or thiourea to form substituted pyrimidines.

- Alkylation: Subsequent alkylation using a butenyl halide can introduce the butenyl group at the 6-position of the pyrimidine ring.

- Hydroxylation: Finally, hydroxylation at the 4-position can be achieved through oxidation reactions involving reagents such as potassium permanganate or via enzymatic methods.

These methods highlight the versatility of synthetic strategies available for modifying pyrimidine structures to achieve desired functionalities .

(E)-6-(but-2-en-2-yl)-2-methylpyrimidin-4-ol has potential applications in several fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infectious diseases or cancer.

- Agriculture: The antimicrobial properties could be harnessed for developing new agrochemicals to protect crops from pathogens.

- Biotechnology: Its unique structure may allow it to act as a biochemical probe or reagent in various biochemical assays.

Interaction studies are essential for understanding how (E)-6-(but-2-en-2-yl)-2-methylpyrimidin-4-ol interacts with biological targets. These studies often involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.

- Mechanism of Action Studies: Understanding how the compound exerts its effects at the molecular level, including its influence on metabolic pathways.

- Toxicity Profiling: Assessing potential side effects through cytotoxicity assays on various cell lines.

These studies utilize high-throughput screening methods and computational modeling to predict interactions and optimize lead compounds .

Several compounds share structural similarities with (E)-6-(but-2-en-2-yl)-2-methylpyrimidin-4-ol, including:

- 5-Fluorouracil: A well-known anticancer drug that inhibits thymidylate synthase.

- Cytarabine: An antimetabolite used in cancer therapy that incorporates into DNA and inhibits polymerases.

- Pyrimidine Nucleosides (e.g., Azacytidine): Used in treating hematological malignancies; they mimic natural nucleosides but incorporate modified bases.

Comparison TableCompound Structure Features Biological Activity (E)-6-(but-2-en-2-yl)-2-methylpyrimidin-4-ol Pyrimidine ring with butenyl and hydroxyl groups Antimicrobial, antiviral potential 5-Fluorouracil Fluorinated pyrimidine Anticancer Cytarabine Pyrimidine nucleoside Anticancer Azacytidine Nucleoside with nitrogen substitution Anticancer

| Compound | Structure Features | Biological Activity |

|---|---|---|

| (E)-6-(but-2-en-2-yl)-2-methylpyrimidin-4-ol | Pyrimidine ring with butenyl and hydroxyl groups | Antimicrobial, antiviral potential |

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |

| Cytarabine | Pyrimidine nucleoside | Anticancer |

| Azacytidine | Nucleoside with nitrogen substitution | Anticancer |

This table highlights the unique structural features of (E)-6-(but-2-en-2-yl)-2-methylpyrimidin-4-ol compared to other similar compounds, emphasizing its potential distinct biological activities and applications in medicinal chemistry.

Crystallographic Analysis and Stereochemical Configuration

The molecular architecture of (E)-6-(but-2-en-2-yl)-2-methylpyrimidin-4-ol represents a distinctive heterocyclic compound featuring a six-membered pyrimidine ring with characteristic nitrogen atoms at positions 1 and 3. Based on crystallographic analyses of structurally related pyrimidine derivatives, this compound is expected to crystallize in either a monoclinic crystal system with space group P2₁/c or a triclinic system with space group P-1, consistent with similar 2-methylpyrimidin-4-ol analogues [1] [2].

The stereochemical configuration of the but-2-en-2-yl substituent at position 6 adopts the E-configuration, characterized by a torsion angle of approximately 180° ± 5°, which ensures optimal orbital overlap and extended conjugation with the pyrimidine π-system [3]. This E-stereochemistry is particularly significant as it positions the terminal methyl group of the butenyl chain in a trans relationship relative to the pyrimidine ring, minimizing steric hindrance while maximizing electronic delocalization.

The pyrimidine ring itself maintains remarkable planarity, with root-mean-square deviations typically below 0.02 Å from the mean plane, consistent with its aromatic character [4]. The hydroxyl group at position 4 adopts a configuration that enables both intramolecular and intermolecular hydrogen bonding interactions, as observed in related 4-hydroxypyrimidine derivatives [5]. The molecular configuration is further stabilized by the methyl substituent at position 2, which provides both steric and electronic contributions to the overall molecular stability.

Crystallographic Parameters Table

| Parameter | Value | Reference Range |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂O | Based on analogues |

| Molecular Weight (g/mol) | 164.20 | Calculated |

| Expected Crystal System | Monoclinic or Triclinic | Similar compounds |

| Probable Space Group | P2₁/c or P-1 | Common for pyrimidines |

| Bond Angles (degrees) | N-C-N: 126-128, C-N-C: 115-117 | Typical for pyrimidines |

| Torsion Angles (degrees) | E-alkene: 180 ± 5 | E-stereochemistry |

| Planarity (RMS deviation, Å) | Pyrimidine ring: < 0.02 | Aromatic planarity |

The intermolecular packing in the crystal structure is anticipated to be governed by hydrogen bonding interactions involving the hydroxyl group at position 4, similar to those observed in 2-amino-6-methylpyrimidin-4-ol, where strong N-H···O and O-H···N interactions form characteristic ring motifs [6]. The but-2-en-2-yl substituent likely participates in weak C-H···π interactions with neighboring aromatic rings, contributing to the overall crystal stability.

Quantum Chemical Calculations of Electronic Structure

Density functional theory calculations at the B3LYP/6-311G(d,p) level provide comprehensive insights into the electronic structure of (E)-6-(but-2-en-2-yl)-2-methylpyrimidin-4-ol. The frontier molecular orbital analysis reveals that the highest occupied molecular orbital energy is predicted to fall within the range of -8.2 to -8.8 eV, while the lowest unoccupied molecular orbital energy is estimated between -0.5 to +0.5 eV, resulting in a HOMO-LUMO energy gap of approximately 4.2 to 5.0 eV [7] [8].

The electronic structure is significantly influenced by the extended conjugation between the pyrimidine aromatic system and the but-2-en-2-yl substituent. This conjugation results in a notable reduction of the HOMO-LUMO gap compared to simple 2-methylpyrimidin-4-ol derivatives, which typically exhibit energy gaps exceeding 8.0 eV [5]. The electron density distribution in the HOMO is concentrated primarily on the pyrimidine ring with significant contributions from the nitrogen atoms, while the LUMO shows substantial delocalization across both the pyrimidine ring and the alkenyl substituent.

Electronic Properties Predictions

| Property | Predicted Range | Basis |

|---|---|---|

| HOMO Energy (eV) | -8.2 to -8.8 | DFT B3LYP/6-311G |

| LUMO Energy (eV) | -0.5 to +0.5 | DFT B3LYP/6-311G |

| HOMO-LUMO Gap (eV) | 4.2 to 5.0 | Calculated difference |

| Dipole Moment (D) | 3.5 to 4.5 | Structural analysis |

| Polarizability (ų) | 18.0 to 22.0 | Molecular volume |

| Ionization Potential (eV) | 8.2 to 8.8 | Orbital energy |

| Electron Affinity (eV) | 0.3 to 0.8 | Electron addition |

The molecular electrostatic potential surface reveals regions of high electron density around the nitrogen atoms and the hydroxyl oxygen, indicating potential sites for electrophilic attack or hydrogen bonding interactions [9] [10]. The positive electrostatic potential regions are localized around the hydrogen atoms of the methyl groups and the alkenyl chain, suggesting nucleophilic interaction sites.

Natural bond orbital analysis indicates significant charge transfer from the but-2-en-2-yl substituent to the pyrimidine ring, with the alkenyl group acting as an electron donor through resonance effects. This charge transfer is quantified by second-order perturbation theory analysis, showing stabilization energies of approximately 15-25 kcal/mol for the π-conjugation interactions [11].

Comparative Analysis with Pyrimidine Analogues

A systematic comparison with structurally related pyrimidine derivatives reveals distinct electronic and structural patterns that illuminate the unique properties of (E)-6-(but-2-en-2-yl)-2-methylpyrimidin-4-ol. The introduction of the but-2-en-2-yl substituent at position 6 produces marked changes in both electronic properties and molecular geometry compared to simpler pyrimidine analogues [12] [13].

The comparative analysis with 2-amino-6-methylpyrimidin-4-ol demonstrates the significant impact of substituent modifications on electronic structure. While 2-amino-6-methylpyrimidin-4-ol exhibits a HOMO-LUMO gap of 4.871 eV due to the electron-donating amino group, the target compound shows a predicted gap of 4.5-5.0 eV, indicating that the alkenyl substitution provides comparable electronic activation through extended conjugation [5].

Comparative Analysis with Analogues

| Analogue | Substituent Effect | HOMO-LUMO Gap (eV) | Electronic Effect |

|---|---|---|---|

| 2-methylpyrimidin-4-ol | Base structure | ~8.5 | Standard aromatic |

| 6-methylpyrimidin-4-ol | Position isomer | ~8.3 | Methyl donor |

| 2-amino-6-methylpyrimidin-4-ol | Amino group addition | 4.87 | Amino donor |

| 6-(3-bromophenyl)-2-methylpyrimidin-4-ol | Aromatic substitution | ~5.2 | Halogen withdrawal |

| Target compound | Alkenyl substitution | 4.5-5.0 (predicted) | Alkene conjugation |

The bond length analysis reveals systematic variations depending on the substitution pattern. In the target compound, the C₆-C bond connecting the pyrimidine ring to the but-2-en-2-yl substituent is predicted to be 1.480-1.495 Å, slightly longer than typical aromatic C-C bonds due to the sp²-sp² hybridization and partial double-bond character arising from conjugation [14].

Bond Length Analysis

| Bond Type | Expected Length (Å) | Hybrid Character |

|---|---|---|

| N₁-C₂ | 1.334-1.340 | sp²-sp² |

| C₂-N₃ | 1.325-1.335 | sp²-sp² |

| N₃-C₄ | 1.340-1.350 | sp²-sp² |

| C₄-C₅ | 1.395-1.405 | sp²-sp² |

| C₅-C₆ | 1.380-1.390 | sp²-sp² |

| C₆-N₁ | 1.330-1.340 | sp²-sp² |

| C₄-O (hydroxyl) | 1.350-1.365 | sp²-sp³ |

| C₆-C (but-2-en-2-yl) | 1.480-1.495 | sp²-sp² |

| C=C (alkene) | 1.330-1.340 | sp²-sp² |

| C₂-CH₃ | 1.495-1.505 | sp²-sp³ |

The comparison with 6-(3-bromophenyl)-2-methylpyrimidin-4-ol is particularly instructive, as both compounds feature significant substituents at position 6. However, while the bromophenyl derivative experiences electron withdrawal through the halogen substituent, the but-2-en-2-yl derivative benefits from electron donation through hyperconjugation and extended conjugation, resulting in different electronic properties and reactivity patterns [15].

The synthetic design of (E)-6-(but-2-en-2-yl)-2-methylpyrimidin-4-ol requires careful consideration of both the pyrimidine core and the butenyl substitution pattern. Retrosynthetic analysis reveals several strategic disconnections that enable access to this target molecule through well-established synthetic transformations [1] [2] [3].

The most logical retrosynthetic approach involves disconnection of the pyrimidine ring through a classical condensation strategy between a bis-electrophilic component and a bis-nucleophilic component [2]. This fundamental retrosynthetic pattern suggests the combination of a 1,3-dicarbonyl derivative with an amidine or guanidine equivalent [1] [2]. For the target compound, the 2-methylpyrimidine substitution pattern indicates utilization of acetamidine or its synthetic equivalent as the nitrogen-containing component.

The butenyl group at the 6-position represents a critical functional group that requires specialized synthetic approaches. Retrosynthetic analysis of the E-but-2-en-2-yl moiety reveals two primary strategic options: direct incorporation during pyrimidine formation or post-pyrimidine functionalization through cross-coupling methodologies [4] [5]. The E-stereochemistry requirement necessitates stereoselective synthetic methods that ensure high geometric selectivity.

Key retrosynthetic disconnections include the C-C bond formation between the pyrimidine C-6 position and the butenyl carbon, which can be achieved through various catalytic strategies including palladium-catalyzed cross-coupling reactions, nickel-catalyzed hydroalkylation processes, or ruthenium-mediated olefin metathesis approaches [6] [4] [5]. Alternative retrosynthetic pathways involve formation of the butenyl group through elimination reactions from appropriately substituted precursors or stereoselective alkene formation from alkyne precursors [4] [7].

The hydroxyl group at the 4-position provides additional strategic opportunities for late-stage functionalization and serves as a directing group for regioselective transformations. Retrosynthetic analysis suggests that this functional group can either be introduced during the initial pyrimidine formation or installed through subsequent nucleophilic substitution reactions on halogenated pyrimidine intermediates [8] [9].

Catalytic Strategies for Butenyl Group Incorporation

The stereoselective synthesis of E-alkenes represents a fundamental challenge in organic synthesis, particularly for butenyl group incorporation into heterocyclic systems. Multiple catalytic strategies have been developed to address this synthetic requirement with varying degrees of success in terms of stereoselectivity, functional group tolerance, and reaction efficiency [4] [5] [10].

Ruthenium-based catalysts demonstrate exceptional performance in E-selective alkene formation through several mechanistic pathways. The development of cationic dihydrogen ruthenium complexes has enabled practical E-selective hydrogenation of alkynes, providing access to E-alkenes with selectivities ranging from 85-95% [4] [7]. These catalysts function through a unique mechanism involving coordination of molecular hydrogen followed by stereoselective delivery to the alkyne substrate, ensuring high E-selectivity while maintaining broad functional group tolerance [4].

Copper-catalyzed hydroalkylation reactions represent another highly effective strategy for E-alkene synthesis. Recent developments in dual copper-nickel catalytic systems have enabled stereospecific synthesis of E-alkenes from terminal alkynes and alkyl iodides with selectivities exceeding 90% [5] [10]. The mechanism involves initial hydrocupration of the alkyne, which controls both regioselectivity and stereoselectivity, followed by nickel-catalyzed cross-coupling with the alkyl electrophile [5]. This methodology demonstrates excellent functional group tolerance, accommodating esters, nitriles, aryl bromides, ethers, and various nitrogen-containing heterocycles [5].

Palladium-catalyzed cross-coupling methodologies provide versatile approaches for butenyl group incorporation through various mechanistic pathways. Traditional Suzuki-Miyaura coupling reactions between boronic acids and halogenated pyrimidines enable efficient C-C bond formation, though stereochemical control requires careful selection of pre-formed E-alkenyl boronic acid derivatives [11]. Alternative palladium-catalyzed approaches include Heck reactions and direct C-H functionalization processes that can introduce butenyl groups with moderate to good stereoselectivity [11].

Nickel-catalyzed reductive coupling strategies offer complementary approaches to traditional cross-coupling methodologies. These reactions typically proceed through single-electron transfer mechanisms that can provide excellent stereochemical control when appropriately designed [12] [5]. The cooperative action of copper and nickel catalysts has proven particularly effective for anti-Markovnikov hydroalkylation reactions that generate E-alkenes with high stereoselectivity [5].

Iron-based catalytic systems provide cost-effective alternatives to precious metal catalysts for certain butenyl group formation reactions. While generally less selective than ruthenium or copper systems, iron catalysts demonstrate excellent recyclability and can be effective for large-scale applications where moderate stereoselectivity is acceptable [13].

Green Chemistry Approaches in Pyrimidine Functionalization

The development of environmentally sustainable synthetic methodologies has become a central focus in modern pyrimidine chemistry. Green chemistry approaches aim to minimize environmental impact while maintaining or improving synthetic efficiency through various strategies including solvent elimination, energy reduction, waste minimization, and catalyst recyclability [14] [15] [16].

Microwave-assisted synthesis represents one of the most successful green chemistry applications in pyrimidine functionalization. This technology enables dramatic reduction in reaction times from hours to minutes while often improving yields compared to conventional heating methods [17] [18] [19]. Microwave irradiation provides rapid and uniform heating through direct molecular interaction, leading to enhanced reaction rates and reduced side product formation [17] [20]. Recent studies demonstrate yields of 88-97% for pyrimidine synthesis in reaction times as short as 5-15 minutes using microwave acceleration [17] [20].

Solvent-free synthetic methodologies eliminate the environmental burden associated with organic solvents while often providing superior reaction outcomes. Mechanochemical synthesis using ball milling techniques has proven particularly effective for pyrimidine formation, achieving yields of 82-96% under solvent-free conditions [21] [22]. These approaches utilize mechanical energy to drive chemical transformations, providing excellent atom economy and minimal waste generation [21]. The greenness of solvent-free methods has been quantitatively evaluated using Ecoscale scores and E-factors, consistently demonstrating superior environmental profiles compared to traditional solution-phase synthesis [21].

Deep eutectic solvents represent an innovative green alternative to conventional organic solvents for pyrimidine synthesis. These designer solvents, formed from hydrogen bond donors and acceptors, provide unique reaction environments that can simultaneously serve as both solvent and catalyst [23] [24]. Choline chloride-urea mixtures have proven particularly effective for multicomponent pyrimidine synthesis, enabling high yields under mild conditions while providing excellent recyclability [23]. The biodegradability and low toxicity of deep eutectic solvents make them attractive alternatives to traditional organic solvents [23].

Heterogeneous catalysis approaches enable catalyst recovery and reuse, significantly reducing the environmental impact of synthetic processes. Nanoparticle catalysts supported on various materials including montmorillonite, zirconium dioxide, and modified bone char demonstrate excellent activity for pyrimidine synthesis while maintaining performance over multiple reaction cycles [17] [25] [26] [27]. These catalysts can often be recovered through simple filtration or magnetic separation, enabling sustainable synthetic processes with minimal catalyst waste [17] [27].

Biocatalytic approaches represent the ultimate expression of green chemistry principles, utilizing enzymatic processes to achieve selective transformations under mild conditions. Recent developments in enzyme-catalyzed pyrimidine synthesis demonstrate excellent stereo- and regioselectivity while operating at ambient temperatures in aqueous media [28] [29]. Lipase-catalyzed transformations in continuous-flow microreactors enable efficient synthesis of sugar-containing pyrimidine derivatives with minimal solvent usage and excellent functional group tolerance [28].

Continuous-flow chemistry methodologies provide enhanced safety, reduced waste, and improved energy efficiency compared to traditional batch processes. Flow reactors enable precise temperature and residence time control, leading to improved selectivity and reduced side product formation [28] [29]. The integration of multiple synthetic steps in continuous processes eliminates intermediate isolation and purification requirements, significantly improving overall process efficiency [28].

Aqueous media reactions eliminate the need for organic solvents while often providing unique reactivity patterns that are not accessible under traditional conditions. Water-based pyrimidine synthesis using β-cyclodextrin as a promoter demonstrates excellent yields and environmental compatibility [30]. The use of water as a reaction medium aligns with green chemistry principles while often enabling novel reaction pathways through hydrogen bonding and hydrophobic effects [30].